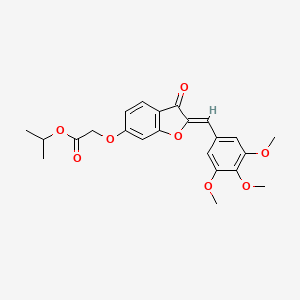
(Z)-isopropyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-isopropyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C23H24O8 and its molecular weight is 428.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-isopropyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C24H26O8
- Molecular Weight : 442.464 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Antioxidant Activity : The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes related to various diseases, including those involved in cancer and neurodegenerative disorders.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Studies have indicated that benzofuran derivatives exhibit anticancer properties. The specific compound under discussion may inhibit tumor growth through the following pathways:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis (formation of new blood vessels that supply tumors).
A study focusing on similar benzofuran derivatives reported significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have comparable effects.
Neuroprotective Effects
Given the structural similarity to other compounds known for neuroprotective properties, this compound may also provide benefits in neurodegenerative conditions such as Alzheimer's disease. Mechanisms may include:
- Reducing amyloid-beta peptide accumulation.
- Protecting neuronal cells from oxidative damage.
Case Studies and Research Findings
-
Study on Antioxidant Properties :
- A comparative analysis showed that similar compounds with methoxy substitutions exhibited enhanced antioxidant activities compared to their non-methoxylated counterparts.
- Results indicated a significant reduction in lipid peroxidation levels in treated cells.
-
Cytotoxicity Assays :
- In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM.
- The mechanism was linked to increased apoptosis markers such as caspase activation.
-
Neuroprotective Studies :
- Animal models treated with related benzofuran derivatives showed improved cognitive function and reduced neuroinflammation markers.
- Behavioral tests indicated enhanced memory retention in treated groups compared to controls.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antioxidant | Scavenging of free radicals | Comparative analysis on benzofurans |
| Anticancer | Cytotoxicity against cancer cell lines | In vitro cytotoxicity assays |
| Neuroprotection | Improved cognitive function in animal models | Neuroprotective studies |
Propiedades
IUPAC Name |
propan-2-yl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-13(2)30-21(24)12-29-15-6-7-16-17(11-15)31-18(22(16)25)8-14-9-19(26-3)23(28-5)20(10-14)27-4/h6-11,13H,12H2,1-5H3/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAFQLBLBWRBY-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














